molecular formula C18H15ClN2O3 B2717427 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 478049-32-0

5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B2717427
CAS No.: 478049-32-0
M. Wt: 342.78
InChI Key: MNCQCCQZOQVQKT-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro group at position 5, a 4-methoxyphenoxy substituent at position 4, and a 4-methylphenyl group at position 2 (Figure 1). Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. This scaffold is pharmacologically significant, with derivatives exhibiting antihypertensive, anti-inflammatory, and pesticidal activities . Its molecular formula is C₁₉H₁₆ClN₂O₃ (calculated molecular weight: 364.8 g/mol), differing from analogs primarily in substituent positions and electronic properties.

Properties

IUPAC Name

5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-12-3-5-13(6-4-12)21-18(22)17(16(19)11-20-21)24-15-9-7-14(23-2)8-10-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCQCCQZOQVQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of Substituents: The chloro, methoxyphenoxy, and methylphenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are optimized.

    Scale-Up Processes: Techniques such as continuous flow chemistry may be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the compound.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups.

    Substituted Derivatives: Products with new substituents replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone exhibit significant anticancer properties. For instance, pyridazinone derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Case Study : A study demonstrated that a related pyridazinone compound effectively inhibited the proliferation of breast cancer cells by triggering apoptosis pathways . The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound.

Antimicrobial Properties

This compound has also shown potential as an antimicrobial agent. The chlorinated phenyl group contributes to its ability to disrupt bacterial cell membranes, leading to cell death.

Case Study : In a comparative study, derivatives of pyridazinones were tested against various bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria . The results indicated that modifications in the side chains could enhance antimicrobial efficacy.

The biological activity of this compound can be summarized as follows:

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via ROS generation
AntimicrobialDisrupts bacterial cell membranes
Anti-inflammatoryInhibits pro-inflammatory cytokines

In vitro Studies

In vitro studies have demonstrated that this compound can inhibit key enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

In vivo Studies

Animal model studies have validated the compound's effectiveness in reducing tumor size and inflammation markers. These studies provide a foundation for further clinical research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Position 2 Position 4 Position 5 Molecular Weight (g/mol) Key Properties
Target : 5-Chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone 4-Methylphenyl 4-Methoxyphenoxy Chloro 364.8 High lipophilicity (inferred from log P of similar compounds ); stability due to chloro group
9f : 4-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone 4-Methylphenyl 4-Methoxyphenyl Pyrrolidinylcarbonyl 433.5 Melting point: 228–229°C; IR C=O stretch: 1621 cm⁻¹
10c : 2,4-Bis(4-chlorophenyl)-6-methyl-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone 4-Chlorophenyl 4-Chlorophenyl Pyrrolidinylcarbonyl 442.3 Melting point: 291–292°C; higher halogen content increases crystallinity
Norflurazon : 4-Chloro-5-(methylamino)-2-(3-trifluoromethylphenyl)-3(2H)-pyridazinone 3-Trifluoromethylphenyl Methylamino 329.7 Pesticidal activity; log P: ~2.5 (similar to target compound’s inferred log P)
Emorfazone : 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone Methyl Ethoxy Morpholino 253.3 NSAID; lower molecular weight enhances bioavailability

Key Observations:

Substituent Effects on Bioactivity: The chloro group at position 5 in the target compound may enhance metabolic stability compared to pyrrolidinylcarbonyl or morpholino substituents, which are prone to enzymatic cleavage .

Synthetic Challenges: Introducing electron-withdrawing groups (e.g., chloro) at position 5 is more straightforward than installing β-trifluoroethyl or morpholino groups, which require careful base selection to avoid elimination .

Physicochemical Properties: The target compound’s log P is estimated to be ~1.9–2.5, comparable to norflurazon and ¹⁸F-labeled pyridaben analogs . This range suggests suitability for both CNS and peripheral targets.

Pharmacological Potential

While direct data for the target compound are lacking, structurally related pyridazinones provide insights:

  • Anti-inflammatory Activity: Analogs with 4-methoxyphenyl or morpholino groups (e.g., emorfazone) inhibit cyclooxygenase (COX) enzymes, suggesting the target compound may share this mechanism .
  • Antihypertensive Activity: Pyridazinones with chloro or trifluoromethyl groups exhibit vasorelaxant effects via calcium channel modulation .

Agrochemical Relevance

Norflurazon’s pesticidal activity highlights the role of chloro and trifluoromethyl groups in disrupting plant pigment biosynthesis . The target compound’s 4-methoxyphenoxy group could enhance soil persistence.

Radiopharmaceutical Development

¹⁸F-labeled pyridaben analogs (e.g., [¹⁸F]Fmpp1) demonstrate moderate lipophilicity (log P: 1.54–1.98) and high radiochemical purity (>98%), suggesting the target compound could be radiolabeled for imaging applications .

Biological Activity

5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone, a synthetic organic compound belonging to the pyridazinone class, has garnered significant attention in scientific research due to its diverse biological activities. This compound features a complex structure that includes a chloro group, a methoxyphenoxy group, and a methylphenyl group attached to a pyridazinone core. The potential applications of this compound span various fields, including medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure

The molecular formula of this compound is C18H15ClN2O3C_{18}H_{15}ClN_{2}O_{3}. Its structural representation is as follows:

InChI InChI 1S C18H15ClN2O3 c1 12 3 5 13 6 4 12 21 18 22 17 16 19 11 20 21 24 15 9 7 14 23 2 8 10 15 h3 11H 1 2H3\text{InChI }\text{InChI 1S C18H15ClN2O3 c1 12 3 5 13 6 4 12 21 18 22 17 16 19 11 20 21 24 15 9 7 14 23 2 8 10 15 h3 11H 1 2H3}

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
  • Introduction of Substituents : Incorporation of chloro, methoxyphenoxy, and methylphenyl groups through substitution reactions.
  • Final Assembly : Coupling reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to various receptors, modulating cellular signaling.
  • DNA Interaction : Interaction with DNA may influence gene expression and cellular functions.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit promising antimicrobial properties. For example, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Several studies have reported the anticancer potential of pyridazinone derivatives. For instance, compounds similar to this compound have shown effectiveness in inhibiting cyclooxygenases (COX), which are critical in cancer progression .

Case Studies

  • Analgesic and Anti-inflammatory Activities : In vivo studies demonstrated that certain pyridazinone derivatives exhibited significant analgesic and anti-inflammatory effects without causing gastric lesions in animal models .
  • Dual Antimicrobial and Anticancer Agents : Research focused on designing pyridazinone-based derivatives has highlighted their dual action against microbial infections and cancer cells, suggesting their potential as safer drug candidates .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialExhibits MIC values against S. aureus and MRSA ranging from 0.5 to 128 µg/mL
AnticancerInhibits cyclooxygenases COX-1 and COX-2; potential for cancer therapy
AnalgesicDemonstrated significant analgesic effects in animal models
Anti-inflammatoryEffective in reducing inflammation without adverse gastric effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or nucleophilic substitution, leveraging intermediates like 4-chloro-2-(1H-pyrazol-3-yl)phenol. Evidence from Mannich reaction protocols (98% yield) suggests using N,N′-bis(methoxymethyl)diaza-18-crown-6 as a catalyst under controlled pH (6–8) and temperature (60–80°C) . Yield optimization requires rigorous solvent selection (e.g., DMF for solubility) and stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?

  • Methodological Answer : Combine:

  • 1H/13C NMR to confirm aromatic substituents (e.g., 4-methoxyphenoxy group at δ 3.8 ppm for OCH3) .
  • X-ray crystallography for absolute configuration verification, as demonstrated for structurally related pyridazinones (e.g., Z-matrix refinement, R-factor < 0.05) .
  • HRMS (High-Resolution Mass Spectrometry) to validate molecular weight (e.g., m/z 385.08 for [M+H]+) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Poor in aqueous buffers (use DMSO for stock solutions; <1 mg/mL in PBS).
  • Stability : Degrades under UV light (t1/2 < 24 hrs in sunlight); store in amber vials at −20°C .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxyphenoxy group affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group stabilizes intermediates in Suzuki-Miyaura couplings. Computational modeling (DFT at B3LYP/6-31G*) shows reduced activation energy (~15 kcal/mol) when paired with Pd(PPh3)4 catalysts. Experimental validation using 4-bromophenyl derivatives yielded 85–90% conversion .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability in kinase assays)?

  • Methodological Answer :

  • Assay standardization : Use ATP-concentration-matched controls (e.g., 10 µM ATP for kinase inhibition studies).
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects.
  • Structural analogs : Test 5-chloro derivatives with varying substituents to isolate SAR trends .

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • In silico metabolism : Use GLORYx or ADMET Predictor to identify Phase I oxidation sites (e.g., demethylation of 4-methoxy group).
  • Toxicity screening : Apply ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition risk >70%) .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with 2:1 acetone/ethanol for slow nucleation.
  • Temperature gradients : Gradual cooling (0.5°C/hr) from 50°C to 4°C improves crystal quality.
  • Seeding : Introduce microcrystals from analogous pyridazinones (e.g., 3-ethyl-5-(4-methoxyphenoxy) derivatives) .

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